N,N'-Disalicylidene-1,5-pentanediamine

Description

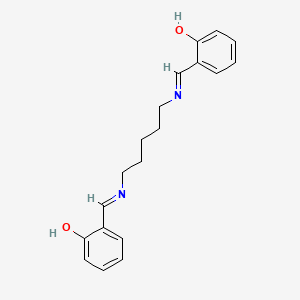

N,N'-Disalicylidene-1,5-pentanediamine is a Schiff base ligand synthesized by condensing salicylaldehyde with 1,5-pentanediamine. This tetradentate ligand features two imine (-C=N-) groups and four oxygen donors from phenolic hydroxyl groups, enabling coordination with transition metals and lanthanides. Its extended aliphatic chain (five methylene groups) distinguishes it from shorter-chain analogs like N,N'-disalicylidene-1,2-diaminoethane (salen) and aromatic analogs such as N,N'-disalicylidene-1,2-phenylenediamine. The ligand’s flexibility and bridging capacity make it suitable for forming polynuclear complexes and coordination polymers, particularly in materials science and catalysis .

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-[5-[(2-hydroxyphenyl)methylideneamino]pentyliminomethyl]phenol |

InChI |

InChI=1S/C19H22N2O2/c22-18-10-4-2-8-16(18)14-20-12-6-1-7-13-21-15-17-9-3-5-11-19(17)23/h2-5,8-11,14-15,22-23H,1,6-7,12-13H2 |

InChI Key |

JDTPWGFQNPGGKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCCCN=CC2=CC=CC=C2O)O |

Synonyms |

isHOBzP-1,5-diamine N,N'-bis(2-hydroxybenzylidene)pentane-1,5-diamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Schiff Base Ligands

Structural and Coordination Differences

Chain Length and Denticity

- N,N'-Disalicylidene-1,2-diaminoethane (salen): The shortest-chain analog (two methylene groups) forms rigid, planar complexes with metals like Mn(III) and Fe(III). Its tetradentate coordination mode limits bridging capabilities compared to longer-chain analogs .

- N,N'-Disalicylidene-1,5-pentanediamine : The five-methylene chain introduces conformational flexibility, enabling µ2- or µ3-bridging modes in polynuclear complexes. This flexibility facilitates the formation of 1D or 2D polymeric structures with lanthanides (e.g., Eu(III), Gd(III)) .

- N,N'-Bis(salicylidene-1,4-butanediamine) : A four-methylene analog forms dimers or 1D polymers with Ln(III) ions, demonstrating intermediate flexibility between salen and the pentanediamine derivative .

Substituent Effects

- Aromatic Backbones : N,N'-Disalicylidene-1,2-phenylenediamine () incorporates a rigid aromatic diamine, enhancing π-π interactions and electronic delocalization. This structural feature is critical in biomedical applications; e.g., its iron(III) complex acts as a ferroptosis inducer in cancer therapy . In contrast, the aliphatic 1,5-pentanediamine derivative lacks aromaticity but offers superior adaptability for constructing supramolecular architectures .

Metal Ion Extraction

- N,N'-Disalicylidene-1,2-phenylenediamine : Modified silica disks functionalized with this ligand efficiently extract Zn(II) ions from aqueous solutions due to strong metal-imine binding and aromatic hydrophobicity .

Catalysis and Materials Science

- Shorter-chain ligands (e.g., salen) are widely used in asymmetric catalysis (e.g., epoxidation) due to their rigid, preorganized geometry .

- The pentanediamine ligand’s flexibility supports the synthesis of luminescent Ln(III) coordination polymers, leveraging its ability to bridge multiple metal centers .

Data Table: Key Properties of Selected Schiff Base Ligands

Comparison with Non-Schiff Base Diamines

Flexibility vs. Functionality

- N,N,N',N'-Tetramethyl-1,5-pentanediamine (): A non-Schiff base diamine with methyl substituents. The absence of salicylaldehyde groups eliminates metal-binding capacity but enhances solubility in organic solvents, making it useful as a surfactant or phase-transfer catalyst.

- 1,5-Pentanediamine, dihydrochloride (): A primary diamine used in polymer crosslinking. Unlike the Schiff base derivative, it lacks imine groups, limiting its role in metal coordination but enabling covalent bonding in epoxy resins.

Data Table: Non-Schiff Base Diamines vs. This compound

Research Findings and Trends

- Biological Activity : Schiff bases with aromatic backbones (e.g., phenylenediamine derivatives) show promise in anticancer therapies, whereas aliphatic analogs like 1,5-pentanediamine remain underexplored in biomedicine .

- Materials Design : The pentanediamine ligand’s bridging capability is being leveraged to develop luminescent sensors and single-molecule magnets using Ln(III) ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.